6-(Pyridin-3-YL)hexanamide

Description

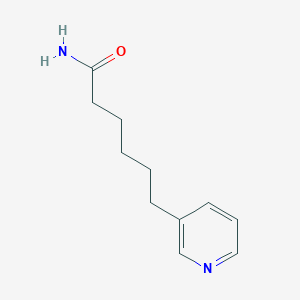

6-(Pyridin-3-YL)hexanamide is a pyridine-containing organic compound characterized by a hexanamide backbone (NH₂-CO-(CH₂)₅-) with a pyridin-3-yl substituent. For instance, compounds like 6-(Acetylamino)hexanamide () and c-Met/HGFR-targeting hexanamide derivatives () highlight the versatility of hexanamide scaffolds in drug discovery and bioconjugation. The pyridine moiety may confer unique electronic and solubility properties, influencing its interactions in biological or synthetic systems. Commercial availability of related compounds (e.g., 6-(Acetylamino)hexanamide from multiple suppliers) further underscores its industrial relevance .

Properties

CAS No. |

88940-69-6 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-pyridin-3-ylhexanamide |

InChI |

InChI=1S/C11H16N2O/c12-11(14)7-3-1-2-5-10-6-4-8-13-9-10/h4,6,8-9H,1-3,5,7H2,(H2,12,14) |

InChI Key |

DFIHHAIPALBPAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine vs. Acetylamino Substituents

- Pyridine’s lone electron pair may also facilitate coordination with metal catalysts or biological targets .

- 6-(Acetylamino)hexanamide: The acetamido group (-NHCOCH₃) increases hydrophilicity, making it more soluble in aqueous or polar solvents like DMSO. This property is advantageous in pharmaceutical formulations .

Functional Group-Driven Reactivity

- Tetrazine-Containing Derivative () : The 1,2,4,5-tetrazine moiety enables inverse electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry. This contrasts with this compound, which lacks such reactive groups, limiting its utility in click chemistry .

- Mercapto-Oxoquinazolinyl Derivative (): The -SH group allows for disulfide bond formation or thiol-ene reactions, useful in drug delivery systems.

Stereochemical and Targeting Effects

- The c-Met/HGFR-targeting compound () demonstrates how stereospecific modifications (e.g., S-configuration) and additional functional groups (hydroxyphenyl) enable selective protein binding. This compound’s simpler structure likely lacks such specificity, underscoring the importance of tailored modifications in drug design .

Industrial and Research Relevance

- Commercial Availability: 6-(Acetylamino)hexanamide is supplied by multiple vendors (), reflecting its utility as a building block. In contrast, this compound’s niche applications may limit its commercial presence.

- Pharmaceutical Intermediates : Both this compound and its analogs () serve as intermediates in synthesizing APIs (Active Pharmaceutical Ingredients), though their roles depend on substituent reactivity and compatibility with downstream reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.